![molecular formula C22H32N2O5 B13802335 6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid CAS No. 91304-04-0](/img/structure/B13802335.png)
6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and a dimethylhexanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by the methoxyphenyl group.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be synthesized through a Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired carboxylic acid.
Final Coupling: The final step involves coupling the imidazole derivative with the hexanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and methoxyphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study enzyme activity and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the methoxyphenyl group can enhance the compound’s bioavailability and pharmacokinetic properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The hexanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 6-[2-(1H-Imidazol-1-yl)-1-[[(4-hydroxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
- 6-[2-(1H-Imidazol-1-yl)-1-[[(4-chlorophenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
- 6-[2-(1H-Imidazol-1-yl)-1-[[(4-nitrophenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
Uniqueness
The uniqueness of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid lies in the presence of the methoxyphenyl group, which can enhance its pharmacokinetic properties and binding affinity to biological targets. This makes it a promising candidate for drug development and other applications.
特性
CAS番号 |
91304-04-0 |
|---|---|
分子式 |
C22H32N2O5 |
分子量 |
404.5 g/mol |
IUPAC名 |
6-[1-imidazol-1-yl-3-[(4-methoxyphenyl)methoxy]propan-2-yl]oxy-2,2-dimethylhexanoic acid |
InChI |
InChI=1S/C22H32N2O5/c1-22(2,21(25)26)10-4-5-13-29-20(14-24-12-11-23-17-24)16-28-15-18-6-8-19(27-3)9-7-18/h6-9,11-12,17,20H,4-5,10,13-16H2,1-3H3,(H,25,26) |
InChIキー |
MBHDBIPQUMJLEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCOC(CN1C=CN=C1)COCC2=CC=C(C=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


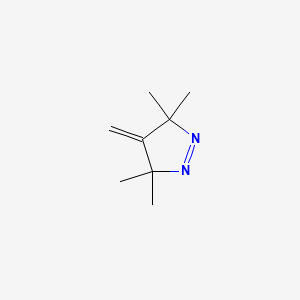
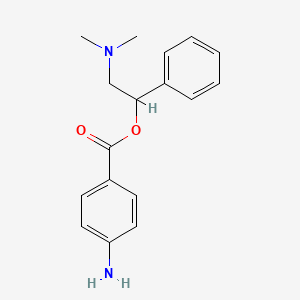
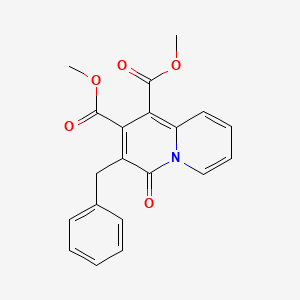
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
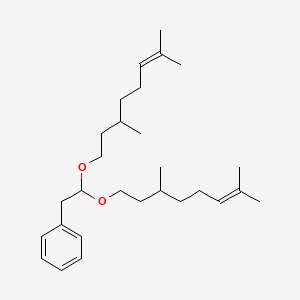
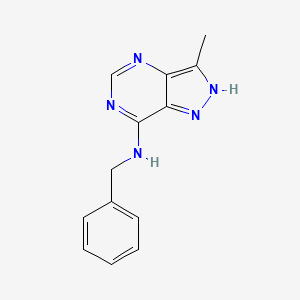
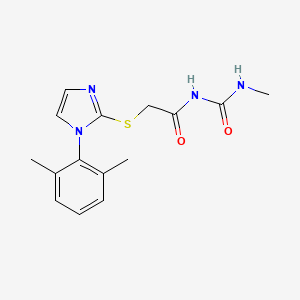
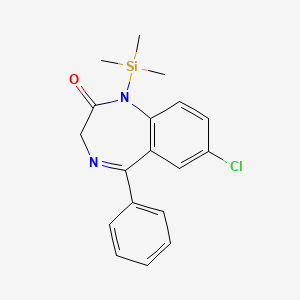
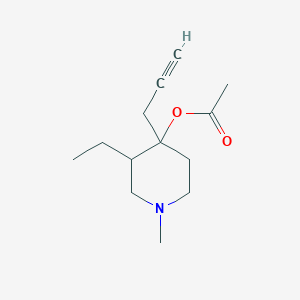
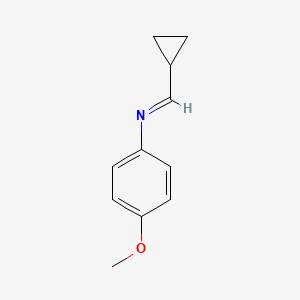
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
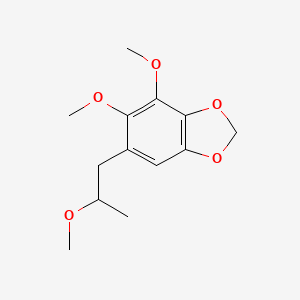
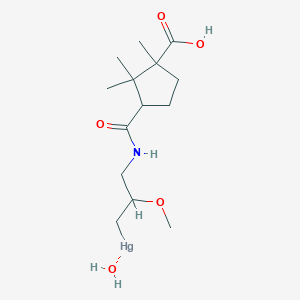
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
